molecular formula C26H22FN3O2S B2608148 (7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-68-1

(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2608148
CAS No.: 892416-68-1
M. Wt: 459.54
InChI Key: WIYAGXLAXVTFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with fused oxa- and triaza rings. Key substituents include a 2-fluorophenylmethylsulfanyl group at position 7, a 3-methylphenyl group at position 5, and a hydroxymethyl moiety at position 11.

Properties

IUPAC Name

[7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2S/c1-15-6-5-8-17(10-15)24-29-25-21(11-20-19(13-31)12-28-16(2)23(20)32-25)26(30-24)33-14-18-7-3-4-9-22(18)27/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYAGXLAXVTFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol , with CAS number 892418-88-1 , is a complex organic molecule notable for its unique structural features and potential biological activities. This article aims to explore its biological activity based on existing research and case studies.

Structural Characteristics

The compound features a tricyclic structure with various functional groups:

  • Fluorinated aromatic ring : Enhances lipophilicity and may influence receptor interactions.
  • Sulfanyl group : Suggests potential reactivity and biological activity.
  • Methanol group : Indicates possible hydrogen bonding capabilities.

Biological Activity Overview

Preliminary studies indicate that the compound may exhibit a range of biological activities, including:

  • Antimicrobial Properties : Similar compounds with sulfanyl groups have shown effectiveness against various bacterial strains.
  • Anticancer Activity : The tricyclic structure is often associated with anticancer properties in related compounds.
  • Receptor Binding : Potential interaction with specific receptors due to the presence of the fluorinated aromatic moiety.

Antimicrobial Activity

Research has indicated that compounds containing sulfanyl groups can exhibit significant antimicrobial activity. For instance, thiazole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls . The unique structure of our compound suggests similar mechanisms may be at play.

Anticancer Potential

Studies on tricyclic compounds reveal their potential in cancer therapy. For example, benzothiazole derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cells . The structural similarity of our compound may suggest a comparable mechanism of action.

Receptor Interaction Studies

Compounds with fluorinated aromatic rings often interact with neurotransmitter receptors. For instance, certain derivatives have been identified as antagonists at mGluR5 receptors, which are implicated in various neurological disorders . Further investigation into the receptor binding affinity of our compound could yield valuable insights.

Case Studies

Several studies have explored related compounds:

Compound NameStructure FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineEthynyl group; aromatic ringAntagonist at mGluR5 receptors
Thiazole derivativesSulfur; heterocyclic structureAntimicrobial and anticancer properties
Benzothiazole derivativesFused ring systemAntiviral and anticancer activities

These case studies highlight the potential biological activities that may be exhibited by our compound due to its structural characteristics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The closest structural analog is (7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol (), which differs only in the position of the methyl group on the phenyl ring (4-methyl vs. 3-methyl). This minor substitution can significantly alter bioactivity due to steric and electronic effects. For example:

  • 3-Methylphenyl : May enhance membrane permeability due to reduced steric hindrance compared to the 4-methyl isomer.
  • 4-Methylphenyl : Could improve binding affinity to hydrophobic protein pockets.
Property 3-Methylphenyl Derivative 4-Methylphenyl Derivative
LogP (Predicted) 3.8 4.1
Polar Surface Area (Ų) 95 92
Synthetic Yield (Reported) Not Available 62% (via SFC purification)

Bioactivity Profile Clustering

highlights that compounds with similar structures often share bioactivity profiles due to conserved protein-target interactions. For instance:

  • Sulfanyl-containing analogs : Exhibit moderate inhibition of cytochrome P450 enzymes, as seen in fluoxetine (FXT) and diazepam (DZM) derivatives .
  • Fluorophenyl groups : Enhance blood-brain barrier penetration, a feature critical for CNS-targeted drugs like loperamide (LPM) .

Environmental and Metabolic Considerations

The sulfanyl group in the compound contrasts with sulfonate-based persistent organic pollutants (e.g., PFOS alternatives in ). Sulfanyl moieties are generally less environmentally stable but offer reduced bioaccumulation risks. Metabolic studies of similar molecules suggest hepatic glucuronidation of the hydroxymethyl group, enhancing excretion .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this tricyclic compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of tricyclic systems with heteroatoms (O, N, S) requires precise control of ring-closing steps. For example, cyclization via nucleophilic substitution or palladium-catalyzed coupling may be employed. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%). Evidence from structurally similar compounds shows that steric hindrance from the 2-fluorophenyl and 3-methylphenyl groups may necessitate longer reaction times (24–48 hr) . Use HPLC or LC-MS to monitor intermediate formation and adjust conditions iteratively.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing the methanol substituent?

  • Methodological Answer : The methanol group (-CH₂OH) can be confirmed via 1^1H NMR (δ 3.5–4.0 ppm, triplet for -CH₂OH) and 13^{13}C NMR (δ 60–65 ppm for CH₂OH). IR spectroscopy will show a broad O-H stretch (~3200–3600 cm⁻¹). For advanced cases, deuterium exchange or derivatization (e.g., acetylation) can distinguish hydroxyl protons from other signals. Compare spectral data with analogous tricyclic alcohols (e.g., ) to validate assignments .

Q. What crystallographic strategies are effective for resolving the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and bond angles. Slow evaporation of a dichloromethane/hexane mixture (1:3) at 4°C can yield suitable crystals. Use SHELX programs for structure refinement, ensuring data-to-parameter ratios >7.0 to minimize errors. Symmetry operations (e.g., space group P1P\overline{1}) and hydrogen-bonding networks (e.g., O-H⋯N interactions) should be analyzed to validate packing stability .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the compound’s reactivity and stability in aqueous environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electronic properties (HOMO-LUMO gaps) and reactive sites (e.g., sulfur or oxygen atoms). Molecular Dynamics (MD) simulations in explicit water (TIP3P model) assess solvation effects and hydrolytic stability. For instance, the sulfanyl group may undergo oxidation; MD trajectories over 100 ns can quantify bond dissociation energies. Integrate COMSOL Multiphysics for multiparameter optimization of reaction pathways .

Q. What experimental and theoretical approaches address contradictions in bioactivity data for fluorophenyl-substituted tricyclics?

  • Methodological Answer : Discrepancies in bioactivity may arise from stereochemical variations or assay conditions. Use enantiomerically pure samples (via chiral HPLC) for comparative studies. Pair experimental IC₅₀ values (e.g., enzyme inhibition assays) with molecular docking (AutoDock Vina) to correlate activity with binding poses. If fluorophenyl orientation clashes with receptor sites, synthesize analogs with alternative substituents (e.g., 3-fluorophenyl) and reassess .

Q. How can AI-driven experimental design improve the synthesis of derivatives with modified heterocyclic cores?

  • Methodological Answer : Implement AI platforms (e.g., Bayesian optimization) to screen substituent combinations and reaction parameters. Train models on existing datasets (e.g., yields of tricyclic analogs in ) to predict optimal conditions for novel derivatives. For example, prioritize methyl vs. methoxy groups at the 3-methylphenyl position based on predicted steric/electronic effects. Validate predictions with high-throughput robotic synthesis and real-time analytics .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer : Solubility mismatches often stem from force field inaccuracies or neglecting polymorphic forms. Use COSMO-RS simulations to predict solvation free energy and compare with experimental shake-flask measurements (in PBS or DMSO). If discrepancies persist, analyze polymorphs via PXRD and DSC to identify dominant crystalline forms. Adjust computational models to account for crystal packing effects observed in SC-XRD data .

Safety and Handling

Q. What protocols mitigate risks associated with methanol release during synthesis?

  • Methodological Answer : Methanol (byproduct or solvent) requires strict ventilation and PPE (nitrile gloves, goggles). Monitor airborne levels via gas chromatography (detection limit: 200 ppm). In case of exposure, follow EPA guidelines for methanol toxicity: immediate rinsing for dermal contact and activated charcoal for ingestion (if <30 min post-exposure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.